molecular formula C30H29ClN2O8 B13445598 Diethyl 2,2'-((((6-chloroquinoxaline-2,3-diyl)bis(oxy))bis(4,1-phenylene))bis(oxy))dipropanoate

Diethyl 2,2'-((((6-chloroquinoxaline-2,3-diyl)bis(oxy))bis(4,1-phenylene))bis(oxy))dipropanoate

Cat. No.: B13445598
M. Wt: 581.0 g/mol
InChI Key: WORFMDAOZXHTND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-((((6-chloroquinoxaline-2,3-diyl)bis(oxy))bis(4,1-phenylene))bis(oxy))dipropanoate involves multiple steps, starting with the preparation of the quinoxaline core. The core is typically synthesized through the condensation of o-phenylenediamine with a suitable diketone, followed by chlorination to introduce the chloro substituent. The phenylene groups are then introduced through etherification reactions using appropriate phenol derivatives under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-((((6-chloroquinoxaline-2,3-diyl)bis(oxy))bis(4,1-phenylene))bis(oxy))dipropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of substituted quinoxalines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Diethyl 2,2’-((((6-chloroquinoxaline-2,3-diyl)bis(oxy))bis(4,1-phenylene))bis(oxy))dipropanoate involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The chloro and phenylene groups may enhance the compound’s binding affinity and specificity for these targets.

Properties

Molecular Formula

C30H29ClN2O8

Molecular Weight

581.0 g/mol

IUPAC Name

ethyl 2-[4-[6-chloro-3-[4-(1-ethoxy-1-oxopropan-2-yl)oxyphenoxy]quinoxalin-2-yl]oxyphenoxy]propanoate

InChI

InChI=1S/C30H29ClN2O8/c1-5-36-29(34)18(3)38-21-8-12-23(13-9-21)40-27-28(33-26-17-20(31)7-16-25(26)32-27)41-24-14-10-22(11-15-24)39-19(4)30(35)37-6-2/h7-19H,5-6H2,1-4H3

InChI Key

WORFMDAOZXHTND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(C=C(C=C3)Cl)N=C2OC4=CC=C(C=C4)OC(C)C(=O)OCC

Origin of Product

United States

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